Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate
CAS No.: 312929-36-5
Cat. No.: VC6855971
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312929-36-5 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) |
| Standard InChI Key | FJJOFLJTZSCASF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituents
The compound’s backbone consists of a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Key substituents include:
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Benzamido group (position 2): A benzene ring attached via an amide linkage, contributing to hydrophobic interactions and potential hydrogen bonding.
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Phenyl group (position 4): Enhances aromatic stacking and steric bulk.
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Ethyl ester (position 5): Improves solubility in organic solvents and modulates electronic effects.
Table 1: Structural Comparison of Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate | C₁₉H₁₆N₂O₃S | 352.41 | Benzamido, phenyl, ethyl ester |
| Ethyl 2-(4-benzylbenzamido)-4-phenylthiazole-5-carboxylate | C₂₆H₂₂N₂O₃S | 442.53 | 4-Benzylbenzamido, phenyl |
| Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate | C₁₉H₁₈N₂O₄S | 378.42 | 4-Ethoxybenzamido, phenyl |
Spectroscopic Characterization
Structural confirmation of analogous compounds typically employs:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm).
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Mass Spectrometry (MS): Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 353.4 for the target compound) .
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is documented, analogous protocols involve:
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Thiazole Ring Formation: Cyclization of thioureas with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol).
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Amide Coupling: Reaction of 2-amino-4-phenylthiazole-5-carboxylate with benzoyl chloride in the presence of triethylamine.
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Esterification: Introduction of the ethyl ester via refluxing with ethanol and sulfuric acid .
Table 2: Representative Synthesis Conditions
Reaction Optimization
Key factors influencing yield and purity include:
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Temperature Control: Excessive heat during cyclization promotes side reactions (e.g., hydrolysis of the ester group).
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
Physicochemical and Biological Properties
Physical Properties
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Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
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Melting Point: Analogous compounds melt between 145–160°C, suggesting similar thermal stability.
Biological Activities
Thiazole derivatives exhibit diverse bioactivities:
Antimicrobial Effects
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Mechanism: Inhibition of bacterial cell wall synthesis via UDP-N-acetylmuramate/l-alanine ligase binding.
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Activity: Minimum inhibitory concentrations (MIC) against Staphylococcus aureus: 8–16 µg/mL for related compounds.
Table 3: Biological Activity of Thiazole Analogs
Applications and Future Directions
Pharmaceutical Development
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Lead Optimization: The ethyl ester group enhances bioavailability, making the compound a candidate for prodrug design .
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Structure-Activity Relationships (SAR): Substituent variations (e.g., ethoxy vs. benzyl groups) modulate target selectivity.
Agricultural Chemistry
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Fungicidal Activity: Thiazole derivatives inhibit Aspergillus flavus growth at 10–20 µg/mL, suggesting utility in crop protection.
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